2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide
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Overview
Description
2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide is a complex organic compound belonging to the indoloquinoxaline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide typically involves the cyclocondensation of appropriate starting materials. One common method is the reaction of 2-methylindole with o-phenylenediamine in the presence of a suitable catalyst, followed by acylation with acetic anhydride . The reaction conditions often include refluxing in an organic solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of DNA topoisomerase enzymes, leading to the disruption of DNA replication and cell division . Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: A closely related compound with similar biological activities.
2-Methylindole: A precursor in the synthesis of 2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide.
Quinoxaline: A simpler structure with diverse pharmacological properties.
Uniqueness
This compound stands out due to its unique combination of the indole and quinoxaline moieties, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable target for further research and development.
Properties
Molecular Formula |
C17H14N4O |
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Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetamide |
InChI |
InChI=1S/C17H14N4O/c1-10-6-7-14-11(8-10)16-17(21(14)9-15(18)22)20-13-5-3-2-4-12(13)19-16/h2-8H,9H2,1H3,(H2,18,22) |
InChI Key |
ZIKUJZHJTUAIIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)N |
Origin of Product |
United States |
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